molecular formula C19H27N3O B12614066 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine CAS No. 918481-16-0

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine

Cat. No.: B12614066
CAS No.: 918481-16-0
M. Wt: 313.4 g/mol
InChI Key: ZWVGDANVJISJSB-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethyl-1,2-oxazole moiety and a 3-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,5-dimethyl-1,2-oxazole moiety, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring can be functionalized with the 3-phenylpropyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the oxazole ring or the piperazine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the piperazine ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance the compound’s binding affinity through its basic nitrogen atoms. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperidine
  • 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)morpholine
  • 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)pyrazine

Uniqueness

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxazole and piperazine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

CAS No.

918481-16-0

Molecular Formula

C19H27N3O

Molecular Weight

313.4 g/mol

IUPAC Name

3,5-dimethyl-4-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C19H27N3O/c1-16-19(17(2)23-20-16)15-22-13-11-21(12-14-22)10-6-9-18-7-4-3-5-8-18/h3-5,7-8H,6,9-15H2,1-2H3

InChI Key

ZWVGDANVJISJSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)CCCC3=CC=CC=C3

Origin of Product

United States

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